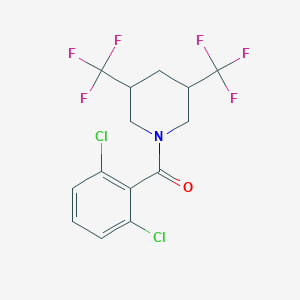

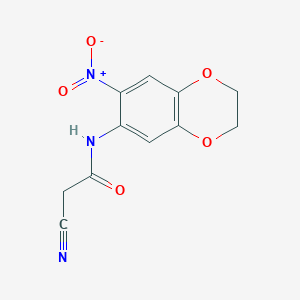

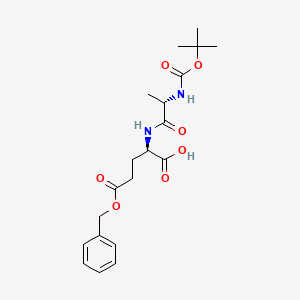

2-氯-N-(2-氧代吲哚啉-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moiety was designed and synthesized as novel anticancer agents . The synthesis involved intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of this compound involves an intra-molecular N-H⋯O hydrogen-bonding interaction and an N-H⋯N interaction which generate ring motifs . In the crystal, molecules form a chain through N-H⋯O hydrogen bonds .科学研究应用

抗肿瘤剂

2-氯-N-(2-氧代吲哚啉-5-基)苯磺酰胺: 及其相关衍生物已被研究用于其作为抗肿瘤剂的潜力。具体而言,研究人员合成了新型(E)-N'-芳基亚甲基-2-(2-氧代吲哚啉-1-基)乙酰肼和(Z)-2-(5-取代-2-氧代吲哚啉-1-基)-N'-(2-氧代吲哚啉-3-亚基)乙酰肼。这些化合物对包括结肠癌 (SW620)、前列腺癌 (PC-3) 和肺癌 (NCI-H23) 在内的人类癌细胞系表现出显着的细胞毒性。 值得注意的是,一些化合物表现出与阳性对照 PAC-1 相当甚至优于 PAC-1 的细胞毒性,PAC-1 是第一个促 caspase-3 激活化合物 .

细胞周期调节

从这种结构衍生的化合物已被探索用于其对细胞周期进程的影响。代表性化合物,如 4f、4h、4n、4o 和 4p,被发现会在 S 期积累 U937 细胞,表明它们对细胞周期动力学的影响。 了解这些影响可以为控制异常细胞增殖的潜在治疗策略提供见解 .

凋亡诱导

凋亡(程序性细胞死亡)在维持正常细胞生长和预防肿瘤形成中起着至关重要的作用。几种基于这种支架的化合物在癌细胞中诱导了晚期细胞凋亡。特别是化合物 4o 表现出显著的效力,在测试的癌细胞系中,其细胞毒性是 PAC-1 的 3 到 5 倍。 进一步的研究可以探索这些化合物作为新型抗癌药物开发的模板 .

分子靶点

凋亡途径涉及各种蛋白质,包括 BIM、BAX、Bcl-2、p53、RIP、DED、Apo2L 和 XIAP。在靶向这些蛋白质的同时,研究人员已经确定了有效诱导凋亡的小分子。 了解从 2-氯-N-(2-氧代吲哚啉-5-基)苯磺酰胺 衍生的化合物与这些分子靶点的相互作用对于药物发现至关重要 .

Caspase-3 激活

半胱氨酸蛋白酶,是一组半胱氨酸蛋白酶,在凋亡途径中起着核心作用。其中,caspase-3(执行者 caspase)调节凋亡反应。 研究这些化合物如何调节 caspase-3 活性可以为它们的行动机制提供宝贵的见解 .

进一步的设计和开发

化合物 4o,凭借其强大的细胞毒性,作为设计新型抗癌剂的有希望的模板。 研究人员可以探索结构修饰并优化其特性以提高疗效并减少副作用 .

总之, 2-氯-N-(2-氧代吲哚啉-5-基)苯磺酰胺 在多个科学领域具有重大潜力,从癌症研究到细胞周期调节。 其独特的结构和生物学效应值得进一步研究和开发 . 如果你需要更多信息或有任何其他问题,请随时提问!

作用机制

Target of Action

The primary targets of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII), and protein kinases . These proteins play crucial roles in various cellular processes, including cell growth and division, signal transduction, and regulation of pH and fluid balance.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it shows promising inhibitory effects on hCA XII . It also exhibits significant inhibitory activity against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate ions in cells, which can affect various physiological processes . Its inhibition of protein kinases can disrupt signal transduction pathways, potentially affecting cell growth and division .

Pharmacokinetics

Indole derivatives, which include this compound, are known for their diverse biological activities and have been explored for therapeutic possibilities .

Result of Action

The compound’s action results in significant antiproliferative activity. For instance, one of the compounds in the same series showed potent antiproliferative activity against most of the 60 cell lines, with mean growth inhibition of 61.83% . This suggests that the compound could potentially be used as an anticancer agent.

属性

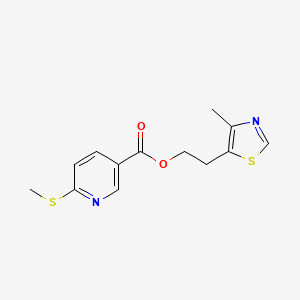

IUPAC Name |

2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWKBQVRCLTDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

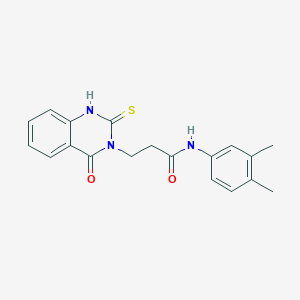

![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)

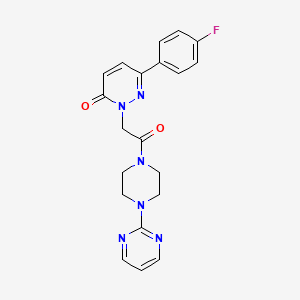

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)